D-Chicoric acid, also referred to as D-chicate, is a member of the tetracarboxylic acids and derivatives class. It is characterized by its molecular formula and is classified as a hydroxycinnamic acid, an organic compound belonging to the phenylpropanoid class. D-Chicoric acid is derived from caffeic acid and tartaric acid and is predominantly found in various plant species, particularly in Echinacea purpurea and Cichorium intybus (chicory) . This compound is recognized for its potential health benefits, including antioxidant and anti-inflammatory properties.
D-Chicoric acid is primarily sourced from plants, with significant concentrations found in Echinacea purpurea, chicory, dandelion leaves, basil, and several aquatic plants . It falls under the classification of hydroxycinnamic acids, which are phenolic compounds known for their bioactive properties. The compound exhibits two chiral centers, leading to the existence of three stereoisomers: D-chicoric acid (dextrorotatory), L-chicoric acid (levorotatory), and meso-chicoric acid .
D-Chicoric acid can be synthesized through various methods, including both natural extraction from plants and chemical synthesis. The synthetic methods often involve the reaction of diacetylcaffeic acid with tartaric acid derivatives in the presence of chlorinating agents such as thionyl chloride or oxalyl chloride .
One notable synthesis route involves:
D-Chicoric acid has a complex molecular structure featuring multiple hydroxyl groups and carboxylic acids. Its structure can be visualized as follows:
The compound's structure contributes to its solubility characteristics; it is soluble in ethanol, methanol, dioxane, and acetone but insoluble in ligroin and benzene .
D-Chicoric acid undergoes various chemical reactions typical of hydroxycinnamic acids. These reactions include:
The docking studies indicate that D-chicoric acid can bind at multiple sites on target proteins, influencing their catalytic activity without undergoing significant structural changes itself .
The mechanism of action for D-chicoric acid primarily involves its interaction with biological macromolecules:
These properties highlight D-chicoric acid's potential as a functional food ingredient with various applications in health-related fields .
D-Chicoric acid has several scientific uses:
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